

# Application Notes and Protocols: Atto 390 NHS Ester to Protein Molar Ratio Calculation

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## Compound of Interest

Compound Name: Atto 390 NHS ester

Cat. No.: B12055625

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These application notes provide a detailed guide for the conjugation of **Atto 390 NHS ester** to proteins and the subsequent determination of the degree of labeling (DOL). Accurate calculation of the molar ratio of dye to protein is critical for ensuring reproducibility and optimal performance in downstream applications such as fluorescence microscopy, flow cytometry, and immunoassays.

## Introduction

Atto 390 is a fluorescent label with a coumarin structure, characterized by high fluorescence quantum yield, a large Stokes shift, and good photostability.<sup>[1][2][3][4]</sup> The N-hydroxysuccinimide (NHS) ester functional group of Atto 390 readily reacts with primary amines on proteins, such as the  $\epsilon$ -amino group of lysine residues, to form stable amide bonds.<sup>[2]</sup> This process, known as bioconjugation, is fundamental in creating fluorescently labeled proteins for various biological assays. The degree of labeling (DOL), or the average number of dye molecules conjugated to a single protein molecule, is a critical parameter that can influence the brightness and functionality of the conjugate. An optimal DOL provides a bright, stable signal without compromising the biological activity of the protein due to over-labeling. These notes provide a comprehensive protocol for labeling proteins with **Atto 390 NHS ester** and calculating the DOL.

## Quantitative Data Summary

For successful and reproducible protein labeling, it is essential to be aware of the physicochemical properties of the Atto 390 dye and the protein of interest. The following table summarizes the key quantitative data for **Atto 390 NHS ester**.

Parameter	Value	Reference
Molecular Weight (MW)	440 g/mol	
Maximum Absorption ( $\lambda_{abs}$ )	390 nm	
Molar Extinction Coefficient ( $\epsilon_{max}$ )	24,000 M <sup>-1</sup> cm <sup>-1</sup>	
Maximum Emission ( $\lambda_{fl}$ )	476 nm	
Correction Factor at 280 nm (CF280)	0.09	

## Experimental Protocols

### Materials and Equipment

- **Atto 390 NHS ester**
- Protein to be labeled (in an amine-free buffer)
- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0
- Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (or Tris buffer)
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Gel filtration column (e.g., Sephadex G-25) for purification
- UV-Vis spectrophotometer
- Quartz cuvettes

### Protein Preparation

- Dissolve the protein in an amine-free buffer such as phosphate-buffered saline (PBS). Buffers containing primary amines like Tris or glycine will compete with the protein for reaction with the NHS ester and must be avoided.
- If the protein is in an incompatible buffer, perform buffer exchange into the labeling buffer using dialysis or a desalting column.
- The protein concentration should ideally be 2-10 mg/mL for efficient labeling.

## Atto 390 NHS Ester Stock Solution Preparation

- Shortly before use, prepare a stock solution of **Atto 390 NHS ester** in anhydrous DMF or DMSO at a concentration of 1-10 mg/mL.
- Vortex the solution to ensure the dye is fully dissolved.

## Protein Labeling Procedure

- **Molar Ratio Determination:** The optimal molar ratio of **Atto 390 NHS ester** to protein depends on the protein and the desired DOL. A starting point for optimization is a 5- to 20-fold molar excess of the dye. For antibodies, a 10:1 to 15:1 molar ratio is often a good starting point.
- **Reaction Setup:** Add the calculated volume of the **Atto 390 NHS ester** stock solution to the protein solution while gently vortexing.
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- **Quenching:** Stop the reaction by adding a quenching buffer to a final concentration of 10-50 mM. This will react with any remaining NHS ester. Incubate for 30 minutes at room temperature.
- **Purification:** Separate the labeled protein from unreacted dye and byproducts using a gel filtration column pre-equilibrated with a suitable storage buffer (e.g., PBS). The first colored band to elute is the labeled protein.

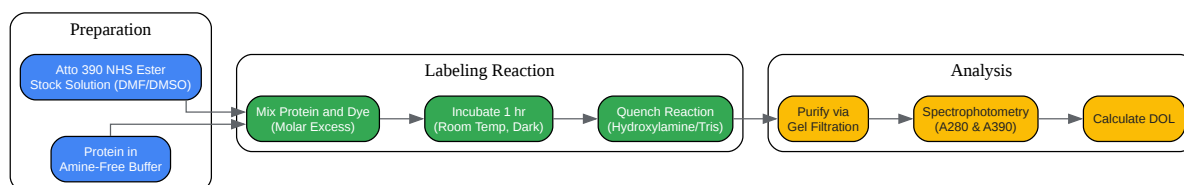
## Degree of Labeling (DOL) Calculation

The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 390 nm (for Atto 390).

- Measure the absorbance of the purified protein conjugate solution at 280 nm (A<sub>280</sub>) and 390 nm (A<sub>390</sub>) using a quartz cuvette.
- Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm:
  - Protein Concentration (M) =  $[A_{280} - (A_{390} \times CF_{280})] / \epsilon_{\text{protein}}$ 
    - Where:
      - A<sub>280</sub> is the absorbance of the conjugate at 280 nm.
      - A<sub>390</sub> is the absorbance of the conjugate at 390 nm.
      - CF<sub>280</sub> is the correction factor for Atto 390 at 280 nm (0.09).
      - $\epsilon_{\text{protein}}$  is the molar extinction coefficient of the protein at 280 nm (in M<sup>-1</sup>cm<sup>-1</sup>). This can be calculated from the protein's amino acid sequence.
- Calculate the concentration of the dye:
  - Dye Concentration (M) =  $A_{390} / \epsilon_{\text{dye}}$ 
    - Where:
      - A<sub>390</sub> is the absorbance of the conjugate at 390 nm.
      - $\epsilon_{\text{dye}}$  is the molar extinction coefficient of Atto 390 at 390 nm (24,000 M<sup>-1</sup>cm<sup>-1</sup>).
- Calculate the Degree of Labeling (DOL):
  - $DOL = \text{Dye Concentration (M)} / \text{Protein Concentration (M)}$

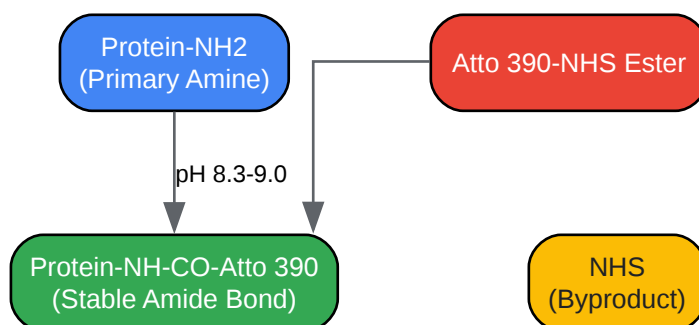
An optimal DOL for antibodies is typically between 3 and 7.

## Visualizations



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Caption: Experimental workflow for protein labeling with **Atto 390 NHS ester**.



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Caption: Reaction between **Atto 390 NHS ester** and a protein's primary amine.

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## References

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